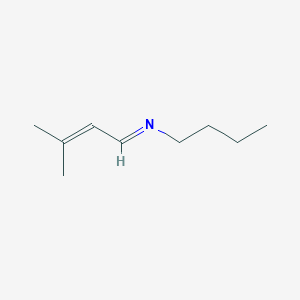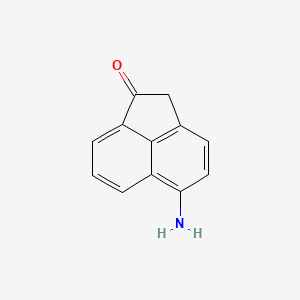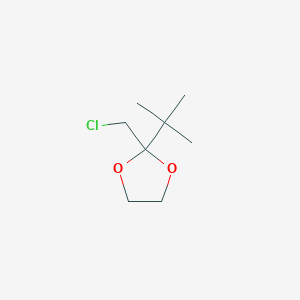![molecular formula C14H28OS B14480966 4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol CAS No. 70624-57-6](/img/structure/B14480966.png)
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol is a chemical compound with a unique structure that includes a sulfanyl group attached to a dec-1-en-4-ol backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1-decene and propan-2-thiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced technologies and automation ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections or as an anti-inflammatory agent.
Industry: It is used in the formulation of specialty chemicals, fragrances, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and microbial growth, contributing to its observed activities.
Comparación Con Compuestos Similares
Similar Compounds
4-terpineol: A terpineol with a similar structure but different functional groups.
Terpinen-4-ol: Another related compound with known antimicrobial and anti-inflammatory properties.
Uniqueness
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol is unique due to its specific sulfanyl group and dec-1-en-4-ol backbone, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
70624-57-6 |
|---|---|
Fórmula molecular |
C14H28OS |
Peso molecular |
244.44 g/mol |
Nombre IUPAC |
4-methyl-1-propan-2-ylsulfanyldec-1-en-4-ol |
InChI |
InChI=1S/C14H28OS/c1-5-6-7-8-10-14(4,15)11-9-12-16-13(2)3/h9,12-13,15H,5-8,10-11H2,1-4H3 |
Clave InChI |
RNPIFJOSSAVPGH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(CC=CSC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



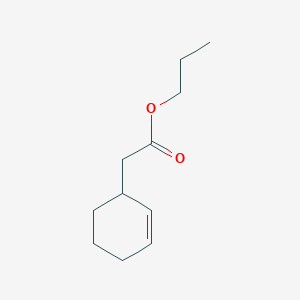

![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)
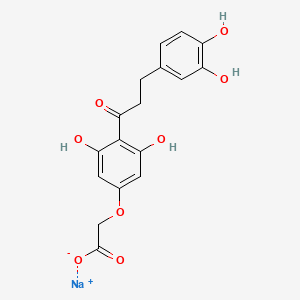
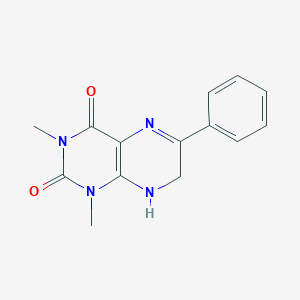
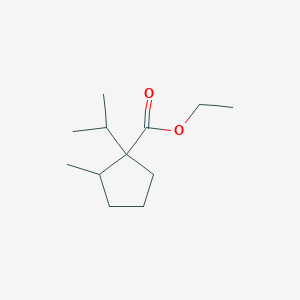
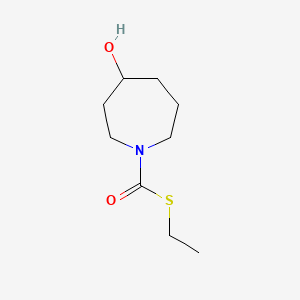
amino}-5'-deoxythymidine](/img/structure/B14480905.png)
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
